2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Description
Properties
CAS No. |
712309-17-6 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-7-14-12(17-8)15-11(16)9-5-3-4-6-10(9)13-2/h3-7,13H,1-2H3,(H,14,15,16) |
InChI Key |
XMVSKCCUPJYACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Coupling via Acid Chloride Intermediate
This method involves the activation of 2-(methylamino)benzoic acid to its acid chloride, followed by amide bond formation with 5-methyl-1,3-thiazol-2-amine.
Procedure:
- Synthesis of 2-(methylamino)benzoyl chloride :
- Coupling with 5-methyl-1,3-thiazol-2-amine :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 85°C | |
| Solvent | Pyridine | |
| Yield | 73–85% | |
| Purity (HPLC) | >95% (C18 column, MeCN/H2O) |
Route 2: EDCI/HOBt-Mediated Coupling
A modern approach using coupling agents to enhance efficiency and reduce side reactions.
Procedure:
- Activation of 2-(methylamino)benzoic acid :
- Amide bond formation :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDCI·HCl/HOBt | |
| Solvent | DMF | |
| Yield | 68–77% | |
| Reaction Time | 12 hr |
Optimization and Comparative Analysis
Yield and Efficiency
| Method | Average Yield | Time | Scalability |
|---|---|---|---|
| Acid Chloride | 79% | 10–12 hr | Moderate |
| EDCI/HOBt | 72% | 12 hr | High |
| Microwave | 85% | 20 min | Limited |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or benzamide moieties.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide exhibits antimicrobial properties. Studies have shown that thiazole derivatives can be effective against various pathogens, including bacteria and fungi. For instance, thiazole compounds have demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting efficacy comparable to existing antifungal agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds related to 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, revealing promising results in inhibiting cell proliferation .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings. For instance:
- Colon Carcinoma Studies : Compounds similar to 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide demonstrated significant activity against colon carcinoma cell lines, showcasing their potential as anticancer agents .
- Antifungal Efficacy : Specific thiazole derivatives were tested against fungal pathogens, revealing promising MIC values that indicate their potential as antifungal treatments .
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-containing benzamides exhibit structural diversity based on substituents on the benzene ring, thiazole moiety, and additional functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies :
Substituent Effects on Bioactivity :
- Nitro vs. Methyl Groups : Nitazoxanide’s 5-nitrothiazole group enhances antiparasitic activity by interacting with PFOR enzymes, whereas methyl substituents (as in the target compound) may reduce polarity, favoring membrane permeability .
- Halogenation : Chloro or iodo substituents (e.g., in N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) improve enzyme inhibition but may increase metabolic stability .
Synthetic Accessibility: The target compound’s synthesis involves coupling 2-(methylamino)benzoic acid derivatives with 5-methyl-1,3-thiazol-2-amine, analogous to methods used for Nitazoxanide derivatives (e.g., pyridine-mediated acylation) .
Antimicrobial Activity: Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () show moderate activity against E. coli, suggesting nitro and methoxy groups enhance antimicrobial potency compared to methylamino analogs .
Structural Flexibility :
- Hybrid molecules (e.g., triazole-thiazole benzamides in ) demonstrate that heterocyclic appendages (e.g., triazoles) can diversify biological targets but complicate synthesis .
Biological Activity
2-(Methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)benzamide
- Molecular Formula : C12H13N3OS
- Molecular Weight : 247.32 g/mol
- CAS Number : 712309-17-6
The compound features a thiazole ring which is known for its diverse pharmacological properties. The presence of a methylamino group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. The structural features of 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide suggest it may function as an antitumor agent through the following mechanisms:
- Inhibition of Cancer Cell Proliferation :
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death . Additionally, structural modifications such as the presence of electron-donating groups enhance the cytotoxic activity by improving binding affinity to target proteins.
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit specific enzymes involved in cancer progression:
- HSET (KIFC1) Inhibition : Recent studies highlight that related thiazole compounds can inhibit HSET, a kinesin essential for mitotic spindle formation in cancer cells . This inhibition can lead to multipolar spindle formation and subsequent cell death.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
- Substituents on Aromatic Rings : Electron-donating groups (like methyl) at specific positions can significantly increase activity against cancer cells .
For example, the presence of methyl groups at certain positions on the phenyl ring has been correlated with increased potency against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
